3-(4-Bromo-3,3-dimethylbutyl)thiophene
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Overview
Description
3-(4-Bromo-3,3-dimethylbutyl)thiophene is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3,3-dimethylbutyl)thiophene typically involves the bromination of thiophene followed by the introduction of the 3,3-dimethylbutyl group. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 3-bromothiophene is then subjected to a Grignard reaction with 3,3-dimethylbutylmagnesium bromide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3,3-dimethylbutyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the thiophene ring
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation
Major Products Formed
Substitution: Formation of various substituted thiophenes.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of dehalogenated thiophenes or reduced thiophene derivatives
Scientific Research Applications
3-(4-Bromo-3,3-dimethylbutyl)thiophene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3,3-dimethylbutyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the thiophene ring can influence its binding affinity and specificity. In electronic applications, the compound’s conjugated system allows for efficient charge transport and light emission .
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene: Lacks the 3,3-dimethylbutyl group, making it less bulky and potentially less reactive.
2-Bromothiophene: Bromine atom is positioned differently, affecting its reactivity and applications.
3,3-Dimethylbutylthiophene:
Uniqueness
3-(4-Bromo-3,3-dimethylbutyl)thiophene is unique due to the combination of the bromine atom and the bulky 3,3-dimethylbutyl group.
Properties
Molecular Formula |
C10H15BrS |
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Molecular Weight |
247.20 g/mol |
IUPAC Name |
3-(4-bromo-3,3-dimethylbutyl)thiophene |
InChI |
InChI=1S/C10H15BrS/c1-10(2,8-11)5-3-9-4-6-12-7-9/h4,6-7H,3,5,8H2,1-2H3 |
InChI Key |
SXVXLSDEUCHAOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CSC=C1)CBr |
Origin of Product |
United States |
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